N-(5-Ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Vue d'ensemble
Description
Erlotinib HCl 13C6 is an isotope labelled derivative of Erlotinib hydrochloride. Erlotinib hydrochloride is a receptor tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor. It can used for the treatment of non-small cell lung cancer, pancreatic cancer and several other types of cancer.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound's synthesis and characterization are critical aspects of its research applications. A study by Zhang and Zha (2013) focused on optimizing the synthesis and purification of erlotinib hydrochloride, which is closely related to the compound . They utilized nucleophilic substitution reactions and recrystallization methods to achieve high purity levels, exceeding 99.9% (Zhang & Zha, 2013).
Pharmacological Activity
- Studies on similar compounds have delved into pharmacological activities. For example, Yokoyama et al. (1975) investigated the synthesis of quinazoline derivatives and their reaction with amines, demonstrating the potential for diverse pharmacological activities (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).
Bioactivation and Metabolism
- Subramanian et al. (2011) explored the bioactivation of kinase inhibitors with a terminal phenyl acetylene group, closely related to the chemical structure . Their research provides insights into how such compounds are metabolized in the presence of cytochrome P450 and how they interact with thiols (Subramanian, Tam, Aidasani, Reid, & Skiles, 2011).
Novel Synthesis Approaches
- Innovative synthesis methods for related compounds, such as those explored by Jian (2013), can provide a foundation for developing new synthetic routes for the compound (Sun Jian, 2013).
Molecular Interactions and Stability
- Understanding the stability and molecular interactions of related compounds under various conditions, as explored by Sridhar et al. (2010) and Mahajan et al. (2015), can inform the handling and usage of the compound in research settings (Sridhar, Ravikumar, Krishnan, & Singh, 2010); (Mahajan, Miniyar, Patil, Waghmare, Patil, Mohanraj, & Tiwari, 2015).
Potential Therapeutic Uses
- Research on compounds with similar structures has shown potential therapeutic uses, particularly in cancer treatment. Studies like those conducted by McCarroll et al. (2010) provide a basis for understanding the antitumor potential of similar compounds (McCarroll, Matthews, Wells, Bradshaw, & Stevens, 2010).
Propriétés
IUPAC Name |
N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i5+1,6+1,7+1,12+1,16+1,17+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBEUCJPZQMDZ-WQQMTWEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N[13C]3=[13CH][13CH]=[13CH][13C](=[13CH]3)C#C)OCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678644 | |
Record name | N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210610-07-3 | |
Record name | N-[3-Ethynyl(~13~C_6_)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.